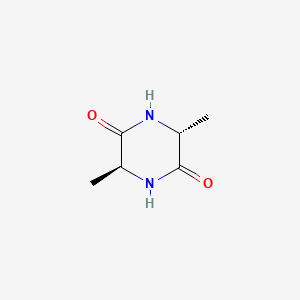
(3R,6S)-3,6-dimethylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,6S)-3,6-ジメチルピペラジン-2,5-ジオンは、さまざまな科学分野で重要な役割を果たすキラル化合物です。これはピペラジンの誘導体であり、3位と6位に2つのメチル基、2位と5位にジオン官能基が存在することを特徴としています。この化合物は安定性と独特の化学的性質で知られており、有機化学と医薬品研究における重要な研究対象となっています。
準備方法
合成経路と反応条件
(3R,6S)-3,6-ジメチルピペラジン-2,5-ジオンの合成は、通常、適切なジアミンの環化またはピペラジン誘導体の酸化を伴います。一般的な方法の1つは、酸性条件下でN,N'-ジメチル-1,2-ジアミノエタンを環化し、その後酸化してジオン構造を形成することです。反応条件には、塩酸や硫酸などの強酸と、過マンガン酸カリウムや過酸化水素などの酸化剤の使用が含まれることがよくあります。
工業生産方法
工業的な設定では、(3R,6S)-3,6-ジメチルピペラジン-2,5-ジオンの生産は、一貫した品質と収率を確保するために、連続フロー反応器を使用して規模を拡大することができます。このプロセスには、温度、圧力、反応物の濃度などの反応パラメータの慎重な制御が含まれます。反応速度と選択性を向上させるために、触媒を使用することもできます。
化学反応の分析
反応の種類
(3R,6S)-3,6-ジメチルピペラジン-2,5-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物はさらに酸化されて、追加の官能基を導入するか、より複雑な構造を形成することができます。
還元: 還元反応は、ジオンを対応するアルコールまたはアミンに変換することができます。
置換: メチル基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、過酸化水素、三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロアルカン、アミン、チオールなどの求核剤を塩基性または酸性条件下で使用して置換を実現することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生じることがありますが、還元はアルコールまたはアミンを生じることがあります。置換反応は、さまざまな官能基を導入することができ、元の化合物のさまざまな誘導体につながります。
科学研究への応用
化学
化学において、(3R,6S)-3,6-ジメチルピペラジン-2,5-ジオンは、より複雑な分子の合成のための構成要素として使用されます。その安定した構造と反応性により、反応機構の研究と新しい合成方法の開発に適した候補となります。
生物学
生物学的研究では、この化合物は生化学プローブとしての可能性について調査されています。さまざまな生体分子と相互作用する能力により、研究者は酵素活性、タンパク質-リガンド相互作用、細胞プロセスを研究することができます。
医学
医学分野では、(3R,6S)-3,6-ジメチルピペラジン-2,5-ジオンは、潜在的な治療用途について調査されています。これは、特に神経疾患や代謝性疾患を標的とする医薬品を合成するための前駆体として役立ちます。
産業
工業的には、この化合物はポリマー、樹脂、その他の材料の製造に使用されます。その独自の特性は、特定の特性を持つ高性能材料の開発に貢献しています。
科学的研究の応用
Chemistry
In chemistry, (3R,6S)-3,6-dimethylpiperazine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its stable structure and reactivity make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with various biological molecules allows researchers to study enzyme activities, protein-ligand interactions, and cellular processes.
Medicine
In the medical field, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials. Its unique properties contribute to the development of high-performance materials with specific characteristics.
作用機序
(3R,6S)-3,6-ジメチルピペラジン-2,5-ジオンが効果を発揮するメカニズムには、酵素、受容体、核酸などの分子標的との相互作用が含まれます。この化合物は水素結合を形成し、金属イオンと配位し、酸化還元反応に参加することができ、さまざまな生化学経路に影響を与えます。これらの相互作用は、酵素活性を調節し、シグナル伝達経路を変更し、遺伝子発現に影響を与える可能性があります。
類似化合物の比較
類似化合物
(3R,6R)-3,6-ジメチルピペラジン-2,5-ジオン: メチル基の空間配置が異なる立体異性体。
ピペラジン-2,5-ジオン: メチル基がなく、異なる反応性と性質を示します。
N-メチルピペラジン-2,5-ジオン: 1つのメチル基が含まれ、化学的挙動が異なります。
独自性
(3R,6S)-3,6-ジメチルピペラジン-2,5-ジオンは、特定の立体化学により、独特の物理的および化学的性質を備えているため、ユニークです。この立体異性体は、化合物の反応性、生体標的との相互作用、全体的な安定性に影響を与える可能性があり、さまざまな用途に適した貴重な化合物となります。
類似化合物との比較
Similar Compounds
(3R,6R)-3,6-dimethylpiperazine-2,5-dione: A stereoisomer with different spatial arrangement of the methyl groups.
Piperazine-2,5-dione: Lacks the methyl groups, offering different reactivity and properties.
N-methylpiperazine-2,5-dione: Contains a single methyl group, leading to distinct chemical behavior.
Uniqueness
(3R,6S)-3,6-dimethylpiperazine-2,5-dione is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereoisomerism can influence the compound’s reactivity, interaction with biological targets, and overall stability, making it a valuable compound for various applications.
生物活性
(3R,6S)-3,6-dimethylpiperazine-2,5-dione is a cyclic diketopiperazine derivative notable for its unique stereochemistry and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, antitumor, and neuroprotective activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Structural Characteristics
The molecular formula of this compound is C₆H₁₀N₂O₂ with a molecular weight of approximately 142.1558 g/mol. The compound features a piperazine ring with two methyl groups at positions 3 and 6 and two carbonyl groups at positions 2 and 5. Its specific stereochemistry significantly influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.1558 g/mol |
| Functional Groups | Two methyl groups, two carbonyls |
| Stereochemistry | (3R,6S) |
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Research indicates that this compound may bind to specific enzymes or receptors, triggering biological responses that are relevant for therapeutic applications. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways or cellular signaling.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. This includes activity against bacteria such as Mycobacterium tuberculosis and fungi .
Antitumor Activity
Research into the antitumor potential of diketopiperazines has indicated that compounds like this compound can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle progression and the activation of apoptotic pathways .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in various models of neurodegenerative diseases. It has been shown to inhibit the aggregation of amyloid peptides associated with Alzheimer's disease and may protect neuronal cells from oxidative stress .
Case Studies
- Antimicrobial Efficacy Against Mycobacterium tuberculosis
- Antitumor Activity in Cell Lines
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other piperazine derivatives:
| Compound | Biological Activity |
|---|---|
| (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione | Antitumor and antimicrobial properties |
| (3R,6S)-3-amino-6-methylpiperidine | Different binding profiles; distinct activities |
| Various azepine derivatives | Similar structural features but varied reactivity |
特性
CAS番号 |
35590-65-9 |
|---|---|
分子式 |
C6H10N2O2 |
分子量 |
142.16 g/mol |
IUPAC名 |
(3R,6S)-3,6-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4+ |
InChIキー |
WWISPHBAYBECQZ-ZXZARUISSA-N |
異性体SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)C |
正規SMILES |
CC1C(=O)NC(C(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















